molecular formula C14H12O3 B1612684 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-20-5

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1612684
CAS No.: 175153-20-5
M. Wt: 228.24 g/mol
InChI Key: RZWKYHIPLJQCJV-UHFFFAOYSA-N
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Description

2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with a methoxy group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution include the use of catalysts like aluminum chloride (AlCl3) and reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Formation of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2-Methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Comparison with Similar Compounds

    2-Methoxy-[1,1’-biphenyl]-4-ylamine: Similar structure but with an amine group instead of a carboxylic acid.

    2-Methoxy-[1,1’-biphenyl]-4-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-Methoxy-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the methoxy and carboxylic acid groups swapped.

Uniqueness: 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-methoxy-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKYHIPLJQCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592038
Record name 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-20-5
Record name 2-Methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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